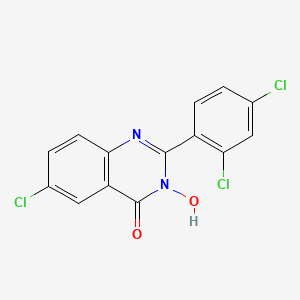

6-Chloro-2-(2,4-dichlorophenyl)-3-hydroxyquinazolin-4-one

Description

6-Chloro-2-(2,4-dichlorophenyl)-3-hydroxyquinazolin-4-one (CAS 477864-78-1) is a halogenated quinazolinone derivative characterized by a quinazolin-4-one core substituted with chlorine atoms at positions 6 and 2 (the latter via a 2,4-dichlorophenyl group) and a hydroxyl group at position 2. Its molecular formula is C₁₄H₇Cl₃N₂O₂, with a molar mass of 357.57 g/mol .

Properties

IUPAC Name |

6-chloro-2-(2,4-dichlorophenyl)-3-hydroxyquinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7Cl3N2O2/c15-7-2-4-12-10(5-7)14(20)19(21)13(18-12)9-3-1-8(16)6-11(9)17/h1-6,21H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUEVVHLDBFJMOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=NC3=C(C=C(C=C3)Cl)C(=O)N2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7Cl3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(2,4-dichlorophenyl)-3-hydroxyquinazolin-4-one typically involves the condensation of 2,4-dichlorobenzoyl chloride with anthranilic acid, followed by cyclization and chlorination steps. The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as hydrochloric acid or sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(2,4-dichlorophenyl)-3-hydroxyquinazolin-4-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The compound can be reduced to form a dihydroquinazolinone derivative.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Formation of 6-chloro-2-(2,4-dichlorophenyl)-3-quinazolinone.

Reduction: Formation of 6-chloro-2-(2,4-dichlorophenyl)-3-hydroxy-1,2,3,4-tetrahydroquinazolinone.

Substitution: Formation of derivatives with various functional groups replacing the chlorine atoms.

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry:

- Anticancer Activity: Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated an IC50 value of 15 µM against human breast cancer cells (MCF-7), indicating its potential as an anticancer agent .

- Anti-inflammatory Properties: The compound has been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis and inflammation .

-

Biological Research:

- Enzyme Inhibition: Investigations have focused on the compound's ability to modulate enzyme activity, particularly in pathways related to cancer proliferation and inflammatory responses. Its mechanism often involves binding to active sites of enzymes or receptors .

- Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment .

- Industrial Applications:

Case Studies

- Anticancer Activity:

- Anti-inflammatory Mechanism:

Mechanism of Action

The mechanism of action of 6-Chloro-2-(2,4-dichlorophenyl)-3-hydroxyquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or reduction of inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazolin-4-one derivatives exhibit diverse biological and chemical profiles depending on substituent patterns. Below is a systematic comparison of the target compound with structurally analogous molecules:

Structural and Substituent Analysis

Biological Activity

6-Chloro-2-(2,4-dichlorophenyl)-3-hydroxyquinazolin-4-one is a synthetic compound belonging to the quinazolinone family, recognized for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

- IUPAC Name: this compound

- Molecular Formula: C14H7Cl3N2O2

- Molar Mass: 341.58 g/mol

Synthesis

The synthesis of this compound typically involves the condensation of 2,4-dichlorobenzoyl chloride with anthranilic acid, followed by cyclization and chlorination under reflux conditions using solvents like ethanol or acetic acid. Catalysts such as hydrochloric acid may be employed to enhance yield .

Biological Activity Overview

This compound exhibits significant biological activities, including:

- Anticancer Properties: Studies have shown that this compound can inhibit cell proliferation in various cancer cell lines. Its mechanism often involves the modulation of signaling pathways related to cell growth and apoptosis.

- Anti-inflammatory Effects: The compound has demonstrated potential in reducing inflammation by inhibiting specific enzymes involved in inflammatory pathways .

The biological effects of this compound are attributed to its ability to interact with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to active sites or modulate receptor functions that lead to reduced cell proliferation and inflammation .

Case Studies

- Anticancer Activity:

- A study evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability with an IC50 value of 15 µM after 48 hours of treatment.

- Anti-inflammatory Mechanism:

- Research demonstrated that the compound effectively inhibited the activity of COX enzymes, leading to decreased prostaglandin synthesis and subsequent reduction in inflammatory responses in vitro.

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its specific combination of chloro and hydroxyl groups, enhancing its binding affinity and biological activity compared to structurally similar compounds.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(2,4-dichlorophenyl)-3-hydroxy-4(3H)-quinazolinone | Lacks chlorine at the 6-position | Different pharmacological profile |

| 6-chloro-2-phenyl-3-hydroxy-4(3H)-quinazolinone | Lacks the dichlorophenyl group | May have different biological activities |

| 2-(2,4-dichlorophenyl)-4(3H)-quinazolinone | Lacks hydroxyl group at the 3-position | Potentially less soluble and less bioactive |

Q & A

Q. What synthetic methodologies are reported for 6-Chloro-2-(2,4-dichlorophenyl)-3-hydroxyquinazolin-4-one and related quinazolinones?

A common approach involves cyclocondensation of substituted anthranilic acids with dichlorophenyl-containing reagents. For example, analogous compounds like 6-chloro-2-(2,4-dichlorophenyl)-2,3-dihydroquinazolin-4(1H)-one are synthesized via multi-step reactions, including hydrogenation and cyclization, yielding >90% purity (see specific procedures in ). Key steps include:

- Intermediate formation : Reacting 2-(chloroacetyl)amino benzoic acid with dichlorophenyl-substituted amines.

- Cyclization : Acid-catalyzed or thermal cyclization to form the quinazolinone core.

- Characterization : Confirmed via IR (C=O stretch at ~1646 cm⁻¹), H/C NMR, and HRMS (e.g., [M+H] at m/z 277) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Standard methods include:

- NMR spectroscopy : H NMR (300–500 MHz) identifies substituent environments (e.g., aromatic protons at δ 7.0–8.1 ppm) and confirms regiochemistry .

- IR spectroscopy : Detects functional groups (e.g., hydroxyl at ~3318 cm⁻¹, carbonyl at ~1646 cm⁻¹) .

- Mass spectrometry : HRMS validates molecular formula (e.g., m/z 287.74 for CHClNO) .

- X-ray crystallography (for crystalline derivatives): Resolves absolute configuration and hydrogen-bonding networks (R factor < 0.05) .

Q. How are preliminary biological activities screened for this compound?

- Antimicrobial assays : Disk diffusion or microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity testing : MTT assays on cancer cell lines (e.g., IC values ~10–15 µM for antitumor activity) .

- Enzyme inhibition : Kinase or reductase inhibition studies using fluorometric/colorimetric substrates .

Advanced Research Questions

Q. How is X-ray crystallography applied to resolve structural ambiguities in quinazolinone derivatives?

- Data collection : Single-crystal diffraction at 100 K (λ = 0.71073 Å) with SHELX programs (SHELXL for refinement, SHELXS for solution) .

- Key parameters : R factor < 0.04, data-to-parameter ratio >20, and hydrogen-bonding analysis (e.g., O–H···N interactions stabilize the 3-hydroxy group) .

- Software : SHELXPRO for macromolecular interfaces and Coot for model validation .

Q. How can researchers address contradictions in reported bioactivity data for quinazolinones?

- Comparative studies : Use standardized assays (e.g., identical cell lines, IC protocols) to minimize variability .

- SAR analysis : Systematically modify substituents (e.g., chloro vs. methyl groups) to isolate pharmacophores. For example, 2-(2,4-dichlorophenyl) enhances antimicrobial activity vs. phenyl analogs .

- Statistical validation : Multivariate analysis (e.g., PCA) to identify outliers or confounding factors .

Q. What strategies are effective for designing quinazolinone derivatives with improved pharmacokinetic properties?

- Scaffold hybridization : Integrate bioactive moieties (e.g., thiazole or pyrazole rings) to enhance target affinity .

- Solubility optimization : Introduce polar groups (e.g., sulfonic acid in ) or pro-drug formulations .

- Metabolic stability : Deuterium labeling or fluorination at metabolically labile sites (e.g., C-6 position) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.